molecular formula C8H2ClF4NO B1444162 4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile CAS No. 1404194-86-0

4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile

Cat. No.: B1444162
CAS No.: 1404194-86-0
M. Wt: 239.55 g/mol
InChI Key: DXEHRHDTVKLLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile is a fluorinated aromatic compound with the molecular formula C8H3ClF4NO. This compound is characterized by the presence of multiple fluorine atoms, a chloro group, and a nitrile group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile typically involves the introduction of fluorine atoms and the chloro(difluoro)methoxy group onto a benzene ring. One common method is the reaction of 2,3-difluorobenzonitrile with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]-2,3-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF4NO/c9-8(12,13)15-5-2-1-4(3-14)6(10)7(5)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEHRHDTVKLLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile
Reactant of Route 3
Reactant of Route 3
4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile
Reactant of Route 4
Reactant of Route 4
4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile
Reactant of Route 5
Reactant of Route 5
4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile
Reactant of Route 6
4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.